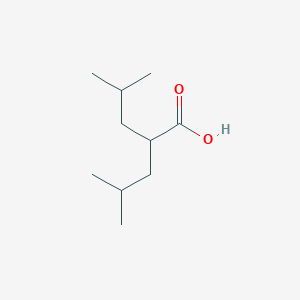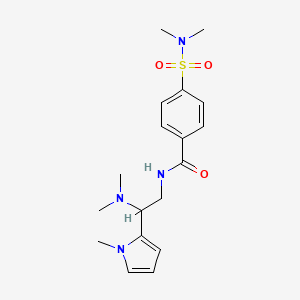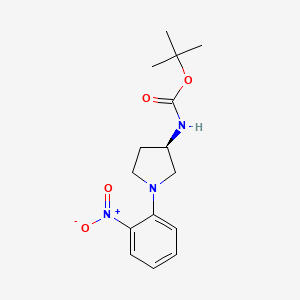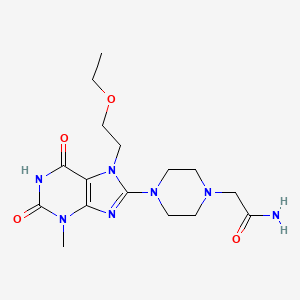
4-methyl-2-(2-methylpropyl)pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(2-methylpropyl)pentanoic Acid, while not directly studied in the provided papers, is a compound that can be related to the fragrance ingredient 4-methylpentanoic acid, which has been evaluated for various toxicological endpoints. The safety assessment of 4-methylpentanoic acid suggests it is not genotoxic and has a margin of exposure greater than 100 for repeated dose toxicity and reproductive toxicity endpoints .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, an efficient synthesis of (+/-)-4-methyloctanoic acid, which is an aggregation pheromone of rhinoceros beetles, was achieved starting from n-hexanal with a key step being an orthoester Claisen rearrangement . Although this does not directly describe the synthesis of this compound, it provides insight into the synthetic strategies that could be applied to branched-chain saturated alcohols and acids.
Molecular Structure Analysis
The molecular structure of this compound can be inferred to some extent from the studies on similar compounds. For example, the stereochemistry of 4-amino-3-hydroxy-2-methylpentanoic acid was determined through stereoselective synthesis, which could be relevant when considering the stereochemistry of other branched-chain compounds .
Chemical Reactions Analysis
The chemical reactions of related compounds have been studied, such as the Friedel–Crafts reaction of 2-methyl-4-phenylpentanedioic anhydride, which could provide insights into potential reactions that this compound might undergo . Additionally, the gas-phase reactions of OH radicals with alcohols like 2,4-dimethyl-2-pentanol have been studied, which could be relevant to understanding the reactivity of similar branched-chain compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be partially understood by examining the properties of similar compounds. For instance, the safety assessment of 4-methylpentanoic acid indicates that it is not expected to be phototoxic/photoallergenic and has been evaluated for environmental safety, suggesting it is not persistent, bioaccumulative, and toxic . These properties could be similar for this compound due to structural similarities.
Wissenschaftliche Forschungsanwendungen
Selective Extraction and Analysis
- Selective Extraction of Iron(III): A study demonstrates the use of 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process involves stripping the iron(III) with water and determining it titrimetrically, highlighting the compound's role in analytical chemistry and metal extraction processes (Gawali & Shinde, 1974).
Synthesis and Drug Development
- Synthesis of γ‐Fluorinated α‐Amino Acids: Research on the stereoselective synthesis of γ‐fluorinated α‐amino acids using 2‐Hydroxy‐3‐pinanone as an auxiliary, showcases the importance of precise chemical synthesis techniques in drug development and the potential for related compounds in medicinal chemistry (Laue et al., 2000).
Anticonvulsant and Teratogenicity Research
- Reduced Teratogenic Activity in Valproate Analogs: An investigation into compounds derived from valproic acid and their analogs, with additional carbon-branching in side chains, shows that such modifications can reduce teratogenic activity without affecting anticonvulsant effects. This research has implications for the development of safer antiepileptic drugs (Bojic et al., 1996).
Biofuel Production
- Pentanol Isomer Synthesis in Engineered Microorganisms: The metabolic engineering of microbial strains for the production of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, points to potential applications of related compounds in biofuel production. While current production levels are low, there's promise for future advancements in this area (Cann & Liao, 2009).
Catalysis and Material Science
- Acid-Base Properties of Oxide Systems: The study of acid-base properties of various oxide systems, including zirconium, cerium, and lanthanum oxides, through calorimetric and catalytic methods, underlines the importance of such analyses in catalysis and material science. This research provides insights into the behavior of related compounds in chemical transformations (Cutrufello et al., 2002).
Eigenschaften
IUPAC Name |
4-methyl-2-(2-methylpropyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(2)5-9(10(11)12)6-8(3)4/h7-9H,5-6H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOZQMMUMYBPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2522109.png)

![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522111.png)
![4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2522112.png)
![3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2522113.png)
![1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone](/img/structure/B2522117.png)

![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2522125.png)